molecular formula C24H22ClNO B587751 (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 1445578-56-2

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B587751
CAS RN: 1445578-56-2
M. Wt: 375.896
InChI Key: NZQRTHJPVKPTBV-UHFFFAOYSA-N
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Description

“(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a chemical compound . It is also known as JWH 018, a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.


Molecular Structure Analysis

The molecular formula of this compound is C24H22ClNO. The molecular weight is 375.891 . The structure includes a 1H-indol-3-yl group, a naphthalen-1-yl methanone group, and a 5-chloropentyl group .

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists (SCRAs)

This compound belongs to the class of Synthetic Cannabinoid Receptor Agonists (SCRAs) . SCRAs are the largest and most structurally diverse class of new psychoactive substances (NPS). They are designed to activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .

Evolution of SCRAs

The evolution of SCRAs has been charted, with recent examples bearing hallmarks of rational design . Manufacturers have applied traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping to existing cannabinoid templates to generate new molecules .

Toxicity

SCRAs are generally more toxic than the Δ 9 -tetrahydrocannabinol (Δ 9 -THC) found in cannabis . This increased toxicity may be due to ligand bias, metabolism, or off-target activity .

Legislation Circumvention

SCRAs have been used to circumvent structure-based legislation . By modifying the molecular structure of existing cannabinoids, manufacturers can create new substances that are not covered by existing laws .

Psychoactive Substances

SCRAs are among the largest classes of new psychoactive substances (NPS) and display the greatest structural diversity . They differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .

Research Chemicals

SCRAs, including this compound, are often referred to as “research chemicals” in the scientific community . They are used in research to study the structure-activity relationships within each class .

properties

IUPAC Name

[1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQRTHJPVKPTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017324
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

CAS RN

1445578-56-2
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(5-CHLOROPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MQH6767O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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